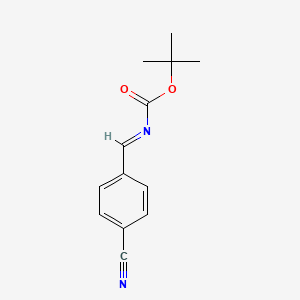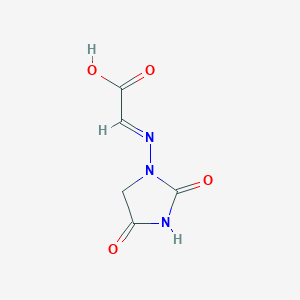
Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers) is a non-hydrolyzable analog of adenosine triphosphate. It is widely used in scientific research as a tool for studying the mechanisms of ATP-dependent biological processes . This compound is particularly significant in the field of antiviral research, especially for its role in inhibiting DNA polymerases and acting as a substrate for HIV type 1 reverse transcriptase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Diphosphate Triethylamine Salt involves the phosphorylation of Tenofovir, followed by the addition of triethylamine to form the salt. The reaction conditions typically require a controlled environment to ensure the correct formation of the diastereomers .
Industrial Production Methods: Industrial production of Tenofovir Diphosphate Triethylamine Salt involves large-scale chemical synthesis under stringent conditions to maintain the purity and consistency of the product. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions: Tenofovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of Tenofovir Diphosphate, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Tenofovir Diphosphate Triethylamine Salt is extensively used in scientific research for various applications:
Mécanisme D'action
Tenofovir Diphosphate Triethylamine Salt exerts its effects by inhibiting DNA polymerases and acting as a substrate for HIV type 1 reverse transcriptase. The compound competes with natural substrates for binding to the enzyme, thereby preventing the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, making it an effective antiviral agent .
Molecular Targets and Pathways: The primary molecular targets of Tenofovir Diphosphate Triethylamine Salt are DNA polymerases and HIV type 1 reverse transcriptase. The compound interferes with the normal function of these enzymes, leading to the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Tenofovir Disoproxil Fumarate: An ester prodrug of Tenofovir, used to improve bioavailability.
Tenofovir Alafenamide: Another prodrug of Tenofovir, designed to enhance delivery to target cells.
Adefovir Dipivoxil: A nucleotide analog used in the treatment of hepatitis B.
Uniqueness: Tenofovir Diphosphate Triethylamine Salt is unique due to its non-hydrolyzable nature and its specific use as a research tool for studying ATP-dependent processes. Unlike its prodrug forms, it is directly active and does not require metabolic activation .
Propriétés
Numéro CAS |
2122333-63-3 |
|---|---|
Formule moléculaire |
C₉H₁₆N₅O₁₀P₃·x(C₆H₁₅N) |
Poids moléculaire |
447.17 |
Synonymes |
Diphosphoric Acid Triethylamine Salt , Anhydride with [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]_x000B_methyl]phosphonic Acid Triethylamine Salt; PMPApp Triethylamine Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)







![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
